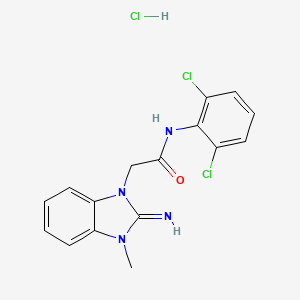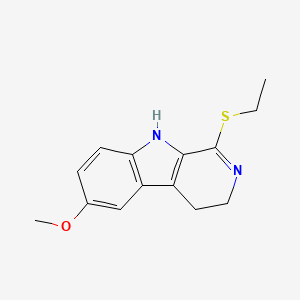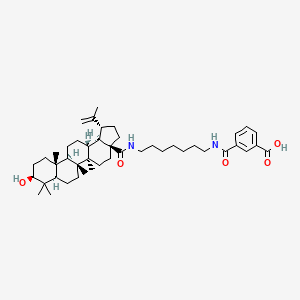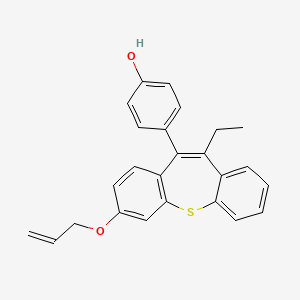
Phenol, p-(7-(allyloxy)-11-ethyldibenzo(b,f)thiepin-10-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, p-(7-(allyloxy)-11-ethyldibenzo(b,f)thiepin-10-yl)- is a complex organic compound belonging to the class of dibenzo[b,f]thiepins. These compounds are known for their diverse pharmacological properties, including antiestrogenic and neuroleptic activities . The unique structure of this compound, featuring a dibenzo[b,f]thiepin core with an allyloxy and ethyl substituent, contributes to its distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, p-(7-(allyloxy)-11-ethyldibenzo(b,f)thiepin-10-yl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the dibenzo[b,f]thiepin core through a series of cyclization reactions. The allyloxy and ethyl groups are then introduced via nucleophilic substitution and alkylation reactions, respectively . Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, p-(7-(allyloxy)-11-ethyldibenzo(b,f)thiepin-10-yl)- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The thiepin ring can be reduced to form dihydro derivatives.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include quinones, dihydro derivatives, and substituted phenols. These products retain the core dibenzo[b,f]thiepin structure but exhibit different chemical and biological properties .
Applications De Recherche Scientifique
Phenol, p-(7-(allyloxy)-11-ethyldibenzo(b,f)thiepin-10-yl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential antiestrogenic and neuroleptic activities, making it a candidate for drug development.
Industry: Utilized in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of Phenol, p-(7-(allyloxy)-11-ethyldibenzo(b,f)thiepin-10-yl)- involves its interaction with specific molecular targets, such as estrogen receptors and neurotransmitter receptors. By binding to these receptors, the compound can modulate their activity, leading to various pharmacological effects. The pathways involved include inhibition of estrogen receptor signaling and modulation of neurotransmitter release .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzo[b,f]oxepins: Similar structure but with an oxygen atom in place of sulfur.
Dibenzo[a,e]cyclooctenes: Different ring fusion pattern but similar pharmacological properties.
Dibenzo[b,f]thiocins: Contain a sulfur atom but differ in the position of substituents.
Uniqueness
Phenol, p-(7-(allyloxy)-11-ethyldibenzo(b,f)thiepin-10-yl)- is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the allyloxy group, in particular, enhances its ability to undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
85850-86-8 |
|---|---|
Formule moléculaire |
C25H22O2S |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
4-(6-ethyl-2-prop-2-enoxybenzo[b][1]benzothiepin-5-yl)phenol |
InChI |
InChI=1S/C25H22O2S/c1-3-15-27-19-13-14-22-24(16-19)28-23-8-6-5-7-21(23)20(4-2)25(22)17-9-11-18(26)12-10-17/h3,5-14,16,26H,1,4,15H2,2H3 |
Clé InChI |
KZAHIQFFJCFOEO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C2=C(C=C(C=C2)OCC=C)SC3=CC=CC=C31)C4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




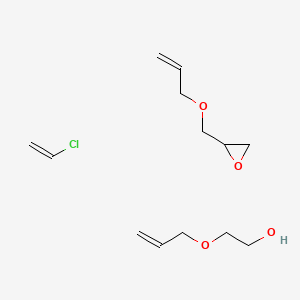
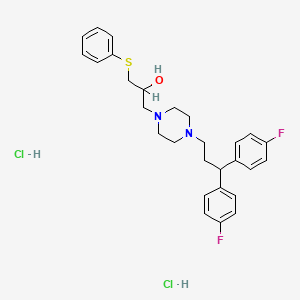
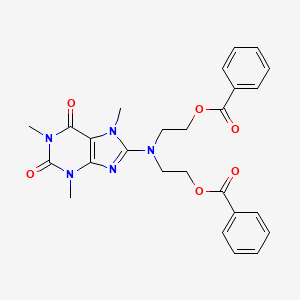
![calcium;[(Z)-1-chloroethylideneamino] N,N-dimethylcarbamate;dichloride](/img/structure/B12743863.png)
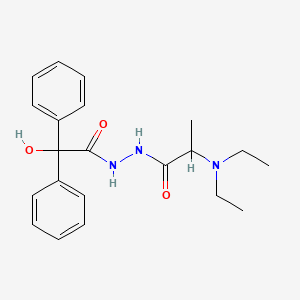
![3-benzylsulfanyl-9-chloro-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12743872.png)
